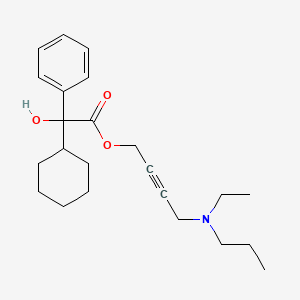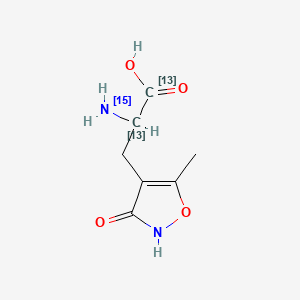
Fluphenazine-d8 Sulfoxide Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluphenazine-d8 Sulfoxide Dihydrochloride is a compound with the molecular formula C12H22N2O5S . It has a molecular weight of 306.38 g/mol . It’s also known by the synonyms 1287047-37-3 and N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester .
Molecular Structure Analysis
The molecular structure of Fluphenazine-d8 Sulfoxide Dihydrochloride can be represented by various descriptors. The IUPAC name is tert-butyl (2R)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate . The InChI and SMILES strings provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
Fluphenazine-d8 Sulfoxide Dihydrochloride has several computed properties. It has a molecular weight of 306.38 g/mol, an XLogP3-AA of -0.6, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 9, an exact mass of 306.12494298 g/mol, and a topological polar surface area of 144 Ų .
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fluphenazine-d8 Sulfoxide Dihydrochloride involves the oxidation of Fluphenazine-d8 with a suitable oxidizing agent to form the sulfoxide, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Fluphenazine-d8", "Oxidizing agent", "Hydrochloric acid" ], "Reaction": [ { "Step 1": "Fluphenazine-d8 is oxidized with an oxidizing agent to form Fluphenazine-d8 Sulfoxide." }, { "Step 2": "Fluphenazine-d8 Sulfoxide is reacted with hydrochloric acid to form Fluphenazine-d8 Sulfoxide Dihydrochloride." } ] } | |
Numéro CAS |
1287047-37-3 |
Nom du produit |
Fluphenazine-d8 Sulfoxide Dihydrochloride |
Formule moléculaire |
C22H26F3N3O2S |
Poids moléculaire |
461.573 |
Nom IUPAC |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)31(21)30)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2 |
Clé InChI |
UFPPOFUTIWYLNR-BGKXKQMNSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO |
Synonymes |
4-[3-[5-Oxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol-d8 Hydrochloride; 4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1_x000B_-piperazineethanol-d8 5-Oxide Dihydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



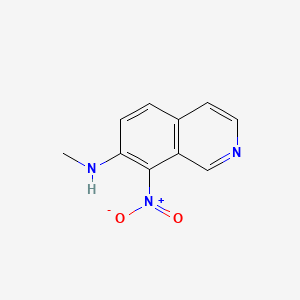
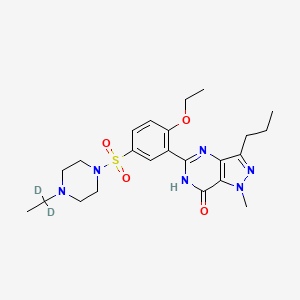
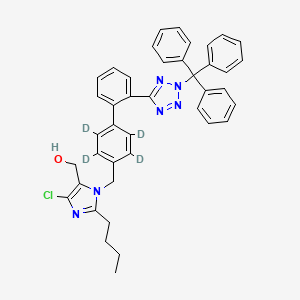

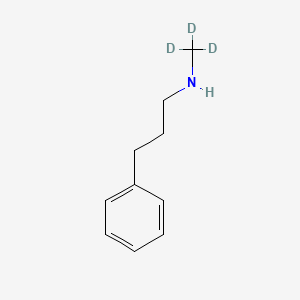
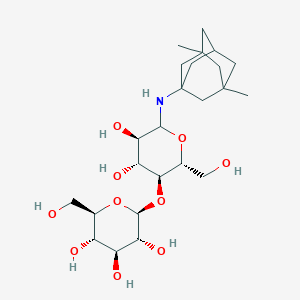

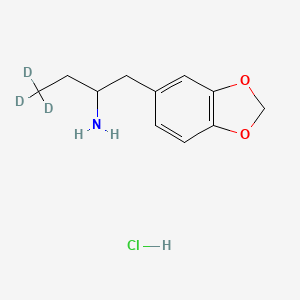
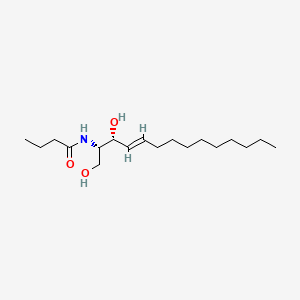
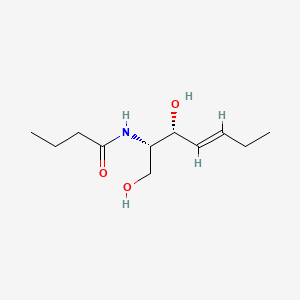
![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)
